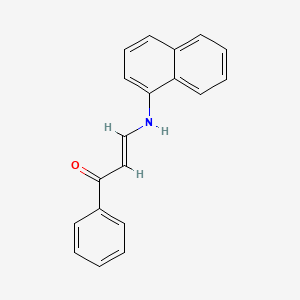

(R,R)-tramadol(1+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

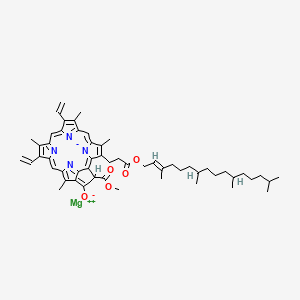

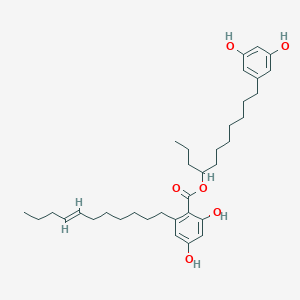

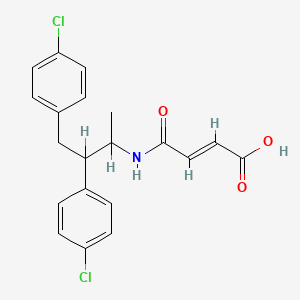

(R,R)-tramadol(1+) is an organic cation obtained by protonation of the tertiary amino group of (R,R)-tramadol. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (R,R)-tramadol. It is an enantiomer of a (S,S)-tramadol(1+).

Applications De Recherche Scientifique

Hepatoprotective Effects

(R,R)-tramadol has shown promising results in protecting against hepatic ischemia/reperfusion (I/R) injury. In a study conducted on rats, tramadol reduced liver injury caused by I/R, evidenced by decreased levels of transaminases, reduced structural changes, and lowered apoptotic cell death. Its hepatoprotective action is attributed to its anti-inflammatory, antiapoptotic, and antioxidant effects (Mahmoud et al., 2016).

Pharmacological Mechanisms

Tramadol's mechanism involves monoaminergic reuptake inhibition and opioid receptor agonism. This unique combination contributes to its analgesic properties. The metabolism of tramadol by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, to its potent opioid metabolite (M1) is crucial in determining its analgesic efficacy. The genetic variability in CYP enzymes among individuals influences tramadol's effectiveness and side effects, highlighting the importance of personalized medicine approaches in its use (Miotto et al., 2017).

Antidepressant-Like Effects

Tramadol's involvement in the L-arginine-nitric oxide-cGMP pathway suggests its potential antidepressant-like effects. Research demonstrates that tramadol administration can reduce immobility time in rat models, indicating an antidepressant effect. This effect seems to be mediated by the inhibition of the L-arginine-NO-cGMP pathway (Jessé et al., 2008).

Neurotoxic Effects from Chronic Use

Chronic use of tramadol can lead to oxidative damage, inflammation, and apoptosis in the brain, along with alterations in cerebral monoamine neurotransmitters. This indicates potential neurotoxic effects from long-term tramadol consumption, mediated through oxidative stress, inflammatory pathways, and changes in neurotransmission (Mohamed & Mahmoud, 2019).

Electrophysiological Effects

Tramadol stereoselectively affects endothelium-dependent relaxation in isolated rat aorta, indicating its influence on vascular physiology. This study found that tramadol, especially the R(-) enantiomer, can attenuate endothelium-dependent relaxation, providing insights into its impact on vascular function (Shin et al., 2006).

Propriétés

Nom du produit |

(R,R)-tramadol(1+) |

|---|---|

Formule moléculaire |

C16H26NO2+ |

Poids moléculaire |

264.38 g/mol |

Nom IUPAC |

[(1R,2R)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]methyl-dimethylazanium |

InChI |

InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/p+1/t14-,16+/m1/s1 |

Clé InChI |

TVYLLZQTGLZFBW-ZBFHGGJFSA-O |

SMILES isomérique |

C[NH+](C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O |

SMILES |

C[NH+](C)CC1CCCCC1(C2=CC(=CC=C2)OC)O |

SMILES canonique |

C[NH+](C)CC1CCCCC1(C2=CC(=CC=C2)OC)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(2R,3S,4R)-4-hydroxy-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(Z)-octadec-9-enoyl]oxyethyl] (Z)-octadec-9-enoate](/img/no-structure.png)

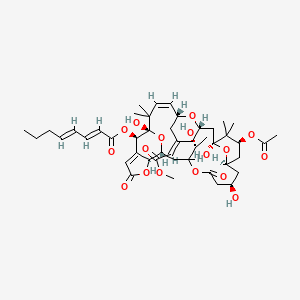

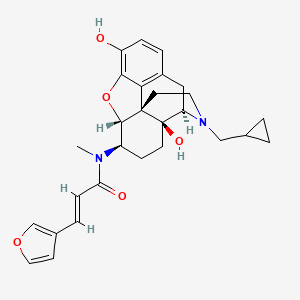

![3-O-Acetyl-2-O-(3-O-Acetyl-6-Deoxy-Beta-D-Glucopyranosyl)-6-Deoxy-1-O-{[(2r,2's,3a'r,4''s,5''r,6's,7a's)-5''-Methyl-4''-{[(2e)-3-Phenylprop-2-Enoyl]oxy}decahydrodispiro[oxirane-2,3'-[1]benzofuran-2',2''-Pyran]-6'-Yl]carbonyl}-Beta-D-Glucopyranose](/img/structure/B1239162.png)